molecular formula C14H12ClN5 B11190321 [4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine CAS No. 577765-11-8

[4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine

Cat. No.: B11190321
CAS No.: 577765-11-8
M. Wt: 285.73 g/mol
InChI Key: STFCNCAFZCLEQK-UHFFFAOYSA-N
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Description

[4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Properties

CAS No.

577765-11-8

Molecular Formula

C14H12ClN5

Molecular Weight

285.73 g/mol

IUPAC Name

6-(chloromethyl)-2-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H12ClN5/c15-8-12-18-13(16)20-14(19-12)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H3,16,17,18,19,20)

InChI Key

STFCNCAFZCLEQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)N)CCl

solubility

41 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine typically involves multiple steps. One common method includes the reaction of 4-amino-1,3,5-triazine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The resulting intermediate is then reacted with naphthylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium carbonate as bases.

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a secondary amine derivative, while oxidation can produce a corresponding oxide.

Scientific Research Applications

Chemistry

In chemistry, [4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Some studies suggest that triazine derivatives may have anticancer, antimicrobial, and antiviral activities .

Industry

In the industrial sector, [4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its chloromethyl group allows for versatile substitution reactions, while the naphthylamine moiety provides additional stability and interaction capabilities.

Biological Activity

[4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C13H12ClN5\text{C}_{13}\text{H}_{12}\text{ClN}_5

Molecular weight : 273.72 g/mol
CAS Number : 1142207-98-4

Mechanisms of Biological Activity

Research indicates that [4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine exhibits various biological activities primarily through its interactions with cellular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on specific enzymes involved in cellular metabolism, which may alter cell proliferation and apoptosis pathways.
  • Antimicrobial Properties : Studies have demonstrated effectiveness against certain bacterial strains, suggesting potential applications in antimicrobial therapies.
  • Cytotoxic Effects : Preliminary findings indicate that the compound may induce cytotoxicity in cancer cell lines, making it a candidate for further anticancer research.

Toxicological Profile

The toxicity of [4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine has been evaluated in various studies. Notable findings include:

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Cytotoxicity Assay on Cancer Cell Lines :
    • Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).
    • Results : The compound induced a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment.

Data Tables

Biological ActivityTest Organism/Cell LineResultReference
AntibacterialE. coliMIC 10 µg/mL
AntibacterialS. aureusMIC 50 µg/mL
CytotoxicityMCF-7IC50 25 µM

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